molecular formula C7H4ClNO6S B2823475 3-(Chlorosulfonyl)-4-nitrobenzoic acid CAS No. 871243-31-1

3-(Chlorosulfonyl)-4-nitrobenzoic acid

Cat. No. B2823475
M. Wt: 265.62
InChI Key: UPBCHHVCBIGZJB-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

The industrial synthesis of similar compounds like chlorosulfonic acid entails the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .


Molecular Structure Analysis

The molecular formula of 3-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . Its average mass is 220.630 Da and its monoisotopic mass is 219.959702 Da .


Chemical Reactions Analysis

Chlorosulfonic acid, a related compound, can generate different products at different temperatures. At higher temperatures, it generates SO3 which will behave as an electrophile and react with aromatic compounds to produce sulfonation products .


Physical And Chemical Properties Analysis

The melting point of 3-(Chlorosulfonyl)benzoic acid is 128-130 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

3-(Chlorosulfonyl)-4-nitrobenzoic acid serves as an important intermediate in organic synthesis, contributing to the development of various heterocyclic compounds. For instance, its reactivity with bis-electrophilic phenols has led to the creation of [1,4]oxazepine-based primary sulfonamides with significant inhibition against human carbonic anhydrases, demonstrating potential therapeutic applications (Sapegin et al., 2018). Moreover, its multireactive nature makes it a versatile building block for solid-phase synthesis, facilitating the generation of diverse nitrogenous heterocycles that are crucial in drug discovery (Křupková et al., 2013).

Crystal Engineering and Material Science

In the field of crystal engineering, derivatives of nitrobenzoic acid, similar to 3-(Chlorosulfonyl)-4-nitrobenzoic acid, are utilized to explore molecular interactions such as hydrogen and halogen bonds. These studies provide insights into the design of molecular salts and cocrystals with specific physical properties, which have implications for pharmaceutical formulations and material science applications (Oruganti et al., 2017).

Environmental and Analytical Chemistry

Nitrobenzoic acid derivatives are also significant in environmental and analytical chemistry for detecting organic pollutants. Their ability to form stable complexes with metal ions is leveraged in luminescence-based sensors for the selective and sensitive detection of antibiotics, pesticides, and nitroaromatic compounds, highlighting their role in monitoring environmental safety and human health (Xu et al., 2019).

Safety And Hazards

3-(Chlorosulfonyl)benzoic acid is classified as Eye Damage 1 and Skin Corrosion 1B . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chlorosulfonyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBCHHVCBIGZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-4-nitrobenzoic acid

CAS RN

871243-31-1
Record name 3-(chlorosulfonyl)-4-nitrobenzoic acid
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